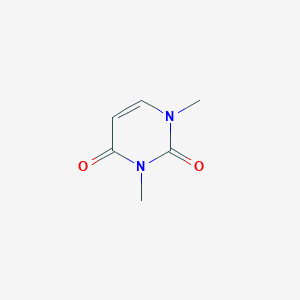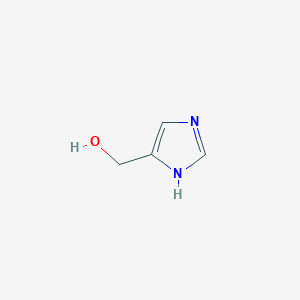
N-(2,6-diethylphenyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-ethoxyacetamide, also known as DEPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DEPEA belongs to the class of acetamide derivatives and is known for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors in the body. N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. This interaction leads to the modulation of neurotransmitter release, resulting in the observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit analgesic effects, which may be due to its interaction with the GABA-A receptor. N-(2,6-diethylphenyl)-2-ethoxyacetamide has also been shown to exhibit anticonvulsant properties, which may be attributed to its ability to modulate neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its ability to modulate various biological processes, making it a useful tool for studying the mechanisms underlying various physiological and pathological conditions. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,6-diethylphenyl)-2-ethoxyacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its interaction with specific receptors in the body. Another area of interest is the development of new synthetic methods for the production of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its derivatives, which may lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-2-ethoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders. While there are limitations to working with N-(2,6-diethylphenyl)-2-ethoxyacetamide in the laboratory, its potential applications make it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a multi-step process that involves the reaction of 2,6-diethylphenol with ethyl chloroacetate in the presence of a base catalyst to form 2,6-diethylphenyl-2-chloroacetate. This intermediate is then treated with sodium ethoxide to obtain N-(2,6-diethylphenyl)-2-ethoxyacetamide in high yield.
Propiedades
Número CAS |
62593-49-1 |
|---|---|
Nombre del producto |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
Clave InChI |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)







![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

